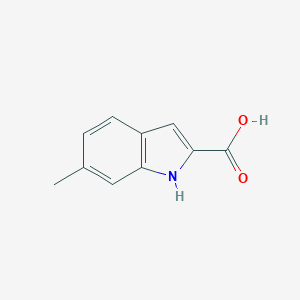

6-Methyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

El inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 (eIF4A3-IN-8) es un inhibidor de molécula pequeña que se dirige al factor de iniciación de la traducción eucariota 4A3. El factor de iniciación de la traducción eucariota 4A3 es un componente central del complejo de unión al exón, que desempeña un papel crucial en la regulación de la expresión génica al unirse a los ARN mensajeros empalmados. El factor de iniciación de la traducción eucariota 4A3 participa en varios procesos celulares, incluida la iniciación de la traducción, la degradación del ARN mensajero mediada por sin sentido y la regulación del empalme alternativo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 normalmente implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores para formar el producto final. Las rutas sintéticas específicas y las condiciones de reacción pueden variar según la pureza y el rendimiento deseados del compuesto. Las técnicas comúnmente utilizadas incluyen:

Paso 1: Preparación de compuestos intermedios a través de reacciones como la sustitución nucleofílica, la condensación y la ciclización.

Paso 2: Purificación de los intermedios utilizando técnicas como la cromatografía en columna y la recristalización.

Métodos de producción industrial

La producción industrial del inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 implica la ampliación de los métodos de síntesis de laboratorio para producir cantidades mayores del compuesto. Esto normalmente requiere la optimización de las condiciones de reacción, las técnicas de purificación y las medidas de control de calidad para garantizar la coherencia y la reproducibilidad. Los métodos de producción industrial comunes incluyen los procesos por lotes y de flujo continuo, así como el uso de equipos de síntesis automatizados .

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Reacciones que implican la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Reacciones que implican la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Reacciones en las que un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en las reacciones del inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 incluyen:

Agentes oxidantes: Como el permanganato de potasio y el peróxido de hidrógeno.

Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.

Catalizadores: Como el paladio sobre carbono y el óxido de platino.

Solventes: Como el diclorometano, el etanol y el dimetilsulfóxido.

Principales productos formados

Los principales productos formados a partir de las reacciones del inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 dependen de las condiciones de reacción y los reactivos específicos utilizados. Los productos comunes incluyen derivados oxidados o reducidos, compuestos sustituidos y productos de condensación .

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV lifecycle that facilitates the integration of viral DNA into the host genome.

- Mechanism of Action : The indole core and the carboxyl group of these compounds chelate with magnesium ions in the active site of integrase, which is essential for its activity. Structural optimizations have led to derivatives exhibiting enhanced inhibitory effects against integrase:

- Binding Interactions : The binding mode analyses revealed that modifications at the C3 and C6 positions of the indole core improved interactions with viral DNA through π-stacking and chelation with metal ions .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from simpler indole derivatives. The following table summarizes some synthetic routes and derivatives:

| Compound | Synthetic Route | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Direct synthesis from indole | N/A | Base compound for derivatives |

| Compound 20a | Structural optimization from base | 0.13 | Enhanced integrase inhibition |

| Compound 17a | Modification at C6 position | 3.11 | Strong binding to viral DNA |

Case Study 1: HIV Integrase Inhibition

A study published in Molecules explored various indole derivatives, including this compound, as potential HIV integrase inhibitors. The researchers synthesized multiple derivatives and evaluated their biological activities using an HIV integrase assay kit.

- Findings : All synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with structural modifications leading to significant improvements in efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of indole derivatives to identify key structural features that enhance antiviral activity.

Mecanismo De Acción

El inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 ejerce sus efectos al unirse al factor de iniciación de la traducción eucariota 4A3 e inhibir su actividad. Esta inhibición interrumpe la función del complejo de unión al exón, lo que lleva a alteraciones en la expresión génica y el procesamiento del ARN mensajero. Los objetivos moleculares y las vías involucradas en el mecanismo de acción del inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 incluyen:

Factor de iniciación de la traducción eucariota 4A3: El objetivo principal del inhibidor.

Complejo de unión al exón: Un complejo multiproteico involucrado en el empalme del ARN mensajero y la degradación del ARN mensajero mediada por sin sentido.

Vía PI3K-AKT-ERK1/2-P70S6K: Una vía de señalización que está influenciada por la actividad del factor de iniciación de la traducción eucariota 4A3 y participa en la proliferación celular, la supervivencia y el metabolismo

Comparación Con Compuestos Similares

El inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 se puede comparar con otros compuestos similares que se dirigen al factor de iniciación de la traducción eucariota 4A3 o proteínas relacionadas. Algunos de estos compuestos similares incluyen:

Hippuristanol: Un producto natural que inhibe el factor de iniciación de la traducción eucariota 4A uniéndose a su dominio helicasa de ARN.

Pateamine A: Un producto natural marino que se dirige al factor de iniciación de la traducción eucariota 4A e interrumpe su función.

Rocaglates: Una clase de productos naturales que inhiben el factor de iniciación de la traducción eucariota 4A al estabilizar su interacción con el ARN

El inhibidor 8 del factor de iniciación de la traducción eucariota 4A3 es único en su objetivo específico del factor de iniciación de la traducción eucariota 4A3, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta proteína en varios procesos celulares y para desarrollar posibles estrategias terapéuticas.

Actividad Biológica

6-Methyl-1H-indole-2-carboxylic acid (CAS No. 18474-59-4) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The compound features a methyl group at the 6-position and a carboxylic acid functional group at the 2-position, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors. Notably, it has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral replication process. The binding involves chelation with magnesium ions within the active site of the integrase, which is essential for its enzymatic function .

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with IC50 values ranging from 12.41 μM to 47.44 μM . Specifically, structural optimizations have led to derivatives with enhanced inhibitory effects, such as compound 20a , which demonstrated an IC50 value of 0.13 μM against integrase .

Anticancer Activity

The anticancer potential of indole derivatives has also been explored. For instance, compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated their ability to induce apoptosis in cancer cell lines by modulating key regulatory proteins such as p53 and Bax .

Case Studies and Research Findings

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | |

| Compound 20a | HIV-1 Integrase | 0.13 | |

| Indole Derivative | MCF-7 Breast Cancer Cells | GI50: 501.26 |

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely based on their structural modifications and environmental factors such as pH and temperature. These factors significantly impact their bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

6-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSVVHFMZASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390349 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-59-4 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.